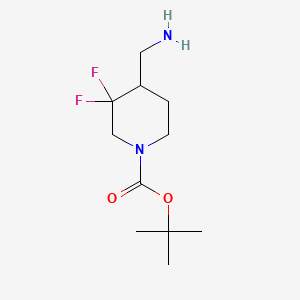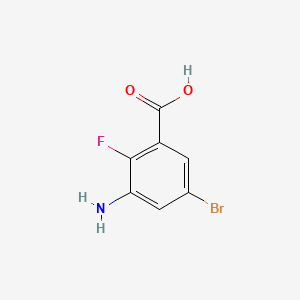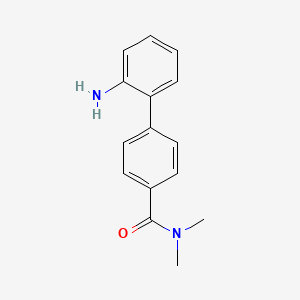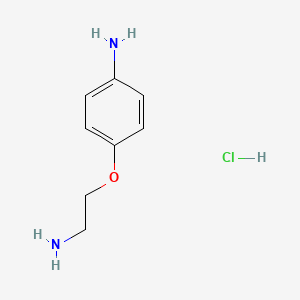
4-(2-Aminoethoxy)aniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(2-Aminoethoxy)aniline hydrochloride” is a chemical compound with the molecular formula C8H13ClN2O . It has a molecular weight of 188.66 . The IUPAC name for this compound is 4-(2-aminoethoxy)aniline hydrochloride .
Molecular Structure Analysis
The InChI code for “4-(2-Aminoethoxy)aniline hydrochloride” is 1S/C8H12N2O.ClH/c9-5-6-11-8-3-1-7(10)2-4-8;/h1-4H,5-6,9-10H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“4-(2-Aminoethoxy)aniline hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .科学研究应用
1. Synthesis of Substituted 2-Aminobiphenyls
Hofmann, Jasch, and Heinrich (2014) described the preparation of substituted 2-aminobiphenyls using arylhydrazine hydrochlorides and anilines. This process includes biphasic radical arylation reactions with dioxygen from air as an oxidant. The research highlights the ortho:meta regioselectivities achieved with anilines, including those with a donor substituent in the para position, providing a metal-free method to access aminobiphenyls on a gram scale (Hofmann, Jasch, & Heinrich, 2014).
2. Elaboration of Organic Materials with Mesogenic Properties
Morar et al. (2018) explored the use of 4-(n-Octyloxy)aniline in synthesizing dendritic melamines. The study discusses the preparation of G-2 melamine-based dendrimers incorporating 4-(n-Octyloxy)aniline, highlighting their self-organizing and self-assembling capabilities in solution and solid state. This research demonstrates the significance of dendritic construction's nature on the properties of the resulting materials (Morar et al., 2018).
3. Treatment of Wastewater from Vanillin Production
Huang Wei (2007) conducted a study focusing on the degradation of 4-Amino-dimethyl-aniline hydrochloride, a key component of wastewater from vanillin production. This research found effective, non-polluting methods for treating this wastewater, involving special microbes and bacteria that consume 4-amino-dimethyl-aniline hydrochloride. The study presents an economical and efficient approach for wastewater management in vanillin production (Wei, 2007).
4. Corrosion Inhibition Properties
Xu et al. (2015) investigated the corrosion inhibition properties of 4-amino-N,N-di-(2-pyridylmethyl)-aniline on mild steel in hydrochloric acid. The study revealed that this compound is a mixed-type inhibitor, with its efficiency decreasing with rising temperature. The adsorption process followed the Langmuir adsorption isotherm, providing insights into the thermodynamics of the adsorption process and its correlation with inhibition performance (Xu et al., 2015).
5. Inhibition of Src Kinase Activity
Boschelli et al. (2001) optimized the anilino group of certain compounds to inhibit Src kinase activity, leading to the development of potent inhibitors. This research is vital in understanding the role of substituted anilines in medical chemistry, particularly in the development of compounds that can effectively inhibit cellular processes involved in diseases (Boschelli et al., 2001).
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
属性
IUPAC Name |
4-(2-aminoethoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c9-5-6-11-8-3-1-7(10)2-4-8;/h1-4H,5-6,9-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBYQBOGWUIKNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethoxy)aniline hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

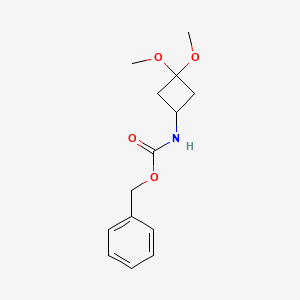
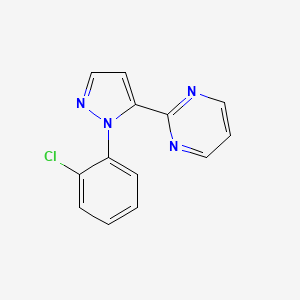
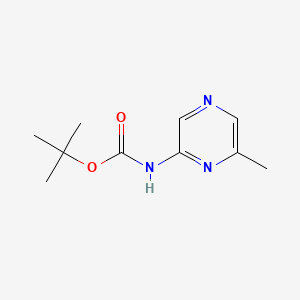
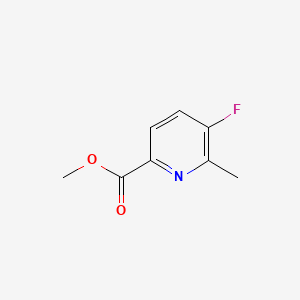
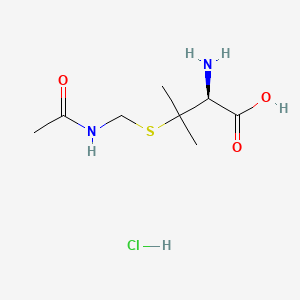
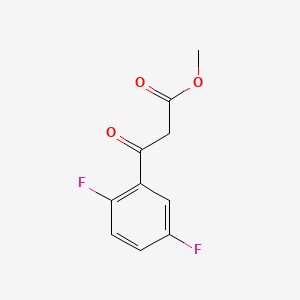
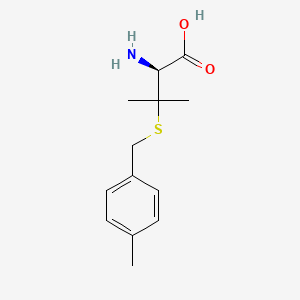
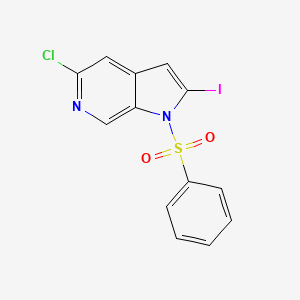
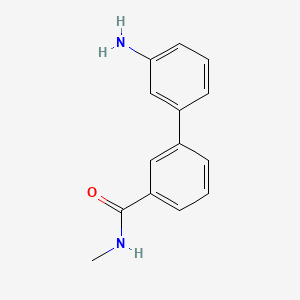
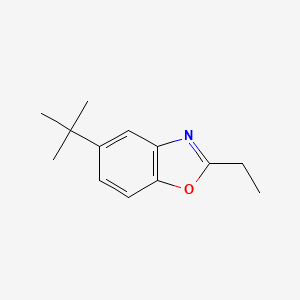
![1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine](/img/structure/B581641.png)
